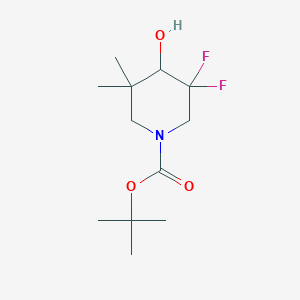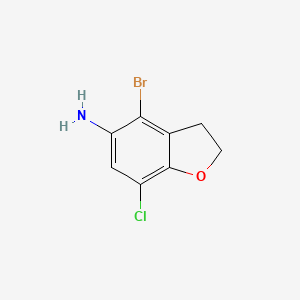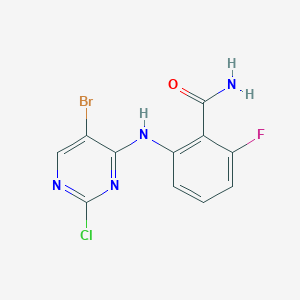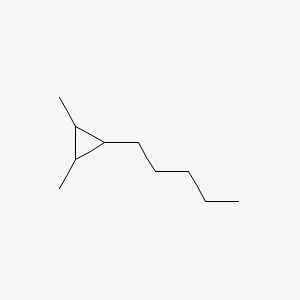
1,2-Dimethyl-3-pentylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-pentylcyclopropane is an organic compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is a cyclopropane derivative, characterized by a three-membered ring structure with two methyl groups and one pentyl group attached to the cyclopropane ring . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Dichloromethane or toluene
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-pentylcyclopropane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Applications De Recherche Scientifique
1,2-Dimethyl-3-pentylcyclopropane has several scientific research applications, including:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-pentylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-cis-2-pentyl-trans-3-methyl-cyclopropane
- 1-Methyl-trans-2-pentyl-cis-3-methyl-cyclopropane
Uniqueness
1,2-Dimethyl-3-pentylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
62238-05-5 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
1,2-dimethyl-3-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-10-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
IPMTXCVSSNHQAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


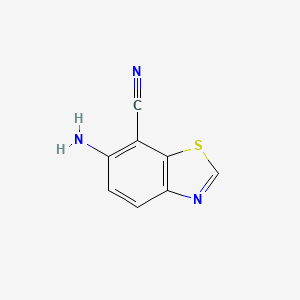
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
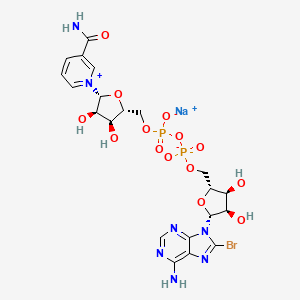
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
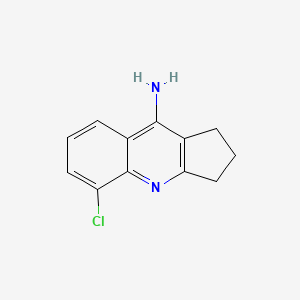
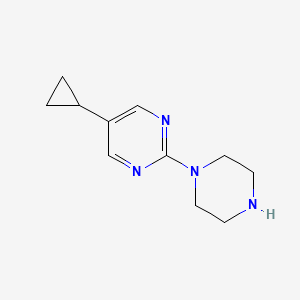
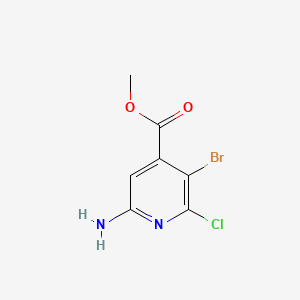

![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
